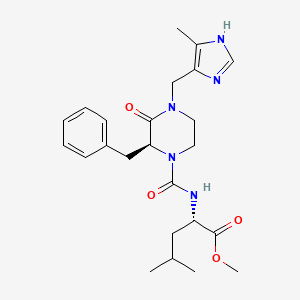

GGTI-2417

Description

Properties

CAS No. |

501010-05-5 |

|---|---|

Molecular Formula |

C24H33N5O4 |

Molecular Weight |

455.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C24H33N5O4/c1-16(2)12-19(23(31)33-4)27-24(32)29-11-10-28(14-20-17(3)25-15-26-20)22(30)21(29)13-18-8-6-5-7-9-18/h5-9,15-16,19,21H,10-14H2,1-4H3,(H,25,26)(H,27,32)/t19-,21-/m0/s1 |

InChI Key |

DWKYALWDWAYMTB-FPOVZHCZSA-N |

Isomeric SMILES |

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)OC |

Canonical SMILES |

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GGTI2417; GGTI-2417; GGTI2417. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of GGTI-2417 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-2417 is a potent and selective peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I).[1] This enzyme plays a critical role in the post-translational modification of a variety of proteins, particularly small GTPases of the Rho family, which are pivotal regulators of cell growth, differentiation, and survival.[2] Dysregulation of these signaling pathways is a hallmark of many cancers, making GGTase I an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of GGTI-2417 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Geranylgeranyltransferase I

The primary mechanism of action of GGTI-2417 is the competitive inhibition of GGTase I.[3] GGTase I catalyzes the transfer of a 20-carbon geranylgeranyl lipid moiety to the C-terminal CAAX motif of substrate proteins, a process known as geranylgeranylation.[2][4] This lipid modification is essential for the proper membrane localization and subsequent activation of these proteins.[2][5] By blocking this process, GGTI-2417 effectively prevents the functional activation of key oncogenic proteins.[2]

GGTI-2417 is a methyl ester prodrug of GGTI-2418, a strategy employed to enhance its ability to cross the plasma membrane.[1] Once inside the cell, it is converted to the active inhibitor, GGTI-2418.

Signaling Pathway: Inhibition of Rho GTPase Function

The inhibition of GGTase I by GGTI-2417 directly impacts the function of Rho family GTPases, such as RhoA.[1] Without the geranylgeranyl anchor, RhoA cannot localize to the plasma membrane, leading to its accumulation in the cytosol in an inactive state.[1] This disruption of RhoA signaling is a central event in the anti-cancer effects of GGTI-2417.

Downstream Cellular Effects

The inhibition of RhoA signaling by GGTI-2417 triggers a cascade of downstream events that culminate in cell cycle arrest and apoptosis. A key mediator of these effects is the cyclin-dependent kinase (Cdk) inhibitor p27Kip1.

Upregulation of p27Kip1

Treatment of cancer cells with GGTI-2417 leads to a significant increase in the protein levels of p27Kip1.[1][3] This is not due to increased transcription but rather to the stabilization of the p27Kip1 protein.[1] GGTI-2417 inhibits the Cdk2-mediated phosphorylation of p27Kip1 at threonine 187 (Thr187).[1][6] This phosphorylation event normally targets p27Kip1 for ubiquitination and subsequent degradation by the proteasome. By preventing this phosphorylation, GGTI-2417 promotes the accumulation of p27Kip1, particularly within the nucleus where it exerts its inhibitory function on Cdks.[1]

Cell Cycle Arrest and Apoptosis

The accumulation of nuclear p27Kip1 leads to the inhibition of Cdk2/cyclin E complexes, which are essential for the G1/S phase transition of the cell cycle.[1] This results in a G0/G1 phase cell cycle arrest.[1][7] Furthermore, the induction of p27Kip1 is a critical requirement for GGTI-2417-induced apoptosis (programmed cell death).[1][3] Studies have shown that cancer cells lacking p27Kip1 are resistant to the cytotoxic effects of GGTI-2417.[1]

Quantitative Effects of GGTI-2417 on Cancer Cells

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 (Proliferation) | MDA-MB-468 | ~4 µM | 50% inhibition of proliferation | [1] |

| p27Kip1 Protein Levels | MDA-MB-468 | 50 µM | 11.9-fold increase | [1] |

| G0/G1 Phase Arrest | MDA-MB-468 | 50 µM | Increase from 51% to 78% of cells in G0/G1 | [1] |

| Cell Death (Apoptosis) | MDA-MB-468 | 50 µM | Increase from 10.3% to 37.2% | [1] |

| Cell Death (Apoptosis) | p27 wt MEFs | 50 µM | Increase from 22.4% to 53.4% | [1] |

| Cell Death (Apoptosis) | p27 null MEFs | 50 µM | No significant increase | [1] |

Role of the Hippo-YAP/TAZ Pathway

Recent evidence suggests a connection between geranylgeranylation and the Hippo-YAP/TAZ signaling pathway, a critical regulator of organ size and tumorigenesis.[8][9][10] The transcriptional co-activators YAP and TAZ are often hyperactivated in cancer, promoting cell proliferation and survival. The activity of YAP/TAZ is negatively regulated by the Hippo pathway kinase LATS1/2. Interestingly, Rho GTPases are known to activate YAP/TAZ.[8][9] Therefore, by inhibiting Rho GTPases, GGTI-2417 may also contribute to the inactivation of the pro-oncogenic YAP/TAZ pathway.

Experimental Protocols

Western Blot Analysis for RhoA and p27Kip1

This protocol is for the detection of total RhoA, cytosolic and membrane-bound RhoA, and p27Kip1 protein levels in cancer cells treated with GGTI-2417.

Materials:

-

GGTI-2417

-

Cancer cell line (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-RhoA, anti-p27Kip1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of GGTI-2417 or vehicle control for the desired time (e.g., 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against RhoA or p27Kip1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with GGTI-2417 using propidium (B1200493) iodide (PI) staining.[2][3][11][12][13]

Materials:

-

GGTI-2417

-

Cancer cell line

-

Cell culture medium and supplements

-

PBS

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with GGTI-2417 or vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Trypan Blue Exclusion

This is a simple and cost-effective method to quantify the percentage of dead (apoptotic and necrotic) cells in a population following treatment with GGTI-2417.[4][5][14][15][16]

Materials:

-

GGTI-2417

-

Cancer cell line

-

Cell culture medium and supplements

-

PBS or serum-free medium

-

0.4% Trypan Blue solution

-

Hemocytometer

-

Microscope

Procedure:

-

Cell Treatment: Treat cells with GGTI-2417 or vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in PBS or serum-free medium. Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.

-

Counting: Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculation: Calculate the percentage of dead cells using the formula: % Dead Cells = (Number of blue cells / Total number of cells) x 100

Conclusion

GGTI-2417 represents a promising class of anti-cancer agents that target the fundamental process of protein geranylgeranylation. Its mechanism of action is centered on the inhibition of GGTase I, leading to the functional inactivation of Rho GTPases. This, in turn, results in the stabilization and nuclear accumulation of the Cdk inhibitor p27Kip1, causing G0/G1 cell cycle arrest and p27Kip1-dependent apoptosis. Further investigation into its effects on the Hippo-YAP/TAZ pathway may reveal additional layers of its anti-tumor activity. The experimental protocols provided herein offer a robust framework for researchers to further explore and validate the therapeutic potential of GGTI-2417 and other GGTase I inhibitors.

References

- 1. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. brd.nci.nih.gov [brd.nci.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Induction of G0/G1 phase arrest and apoptosis by CRISPR/Cas9-mediated knockout of CDK2 in A375 melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hippo-YAP/TAZ pathway mediates geranylgeranylation signaling in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. corefacilities.iss.it [corefacilities.iss.it]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 16. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]

The Function of GGTI-2417: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-2417 is a potent and selective, cell-permeable peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase-I). As a methyl ester prodrug, it is intracellularly converted to its active form, GGTI-2418. This inhibitor has demonstrated significant anti-cancer properties, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines, with a particular focus on breast cancer. Its mechanism of action is centered on the prevention of geranylgeranylation of key signaling proteins, leading to the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. This technical guide provides a comprehensive overview of the function of GGTI-2417, including its mechanism of action, effects on signaling pathways, and a summary of its efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development.

Introduction

Protein prenylation, the post-translational attachment of isoprenoid lipids, is crucial for the proper localization and function of many proteins involved in cellular signaling, proliferation, and survival. The Ras superfamily of small GTPases, which includes the Ras, Rho, and Rap families, are key targets of prenylation. Geranylgeranyltransferase I (GGTase-I) is a critical enzyme that catalyzes the attachment of a 20-carbon geranylgeranyl group to the C-terminus of proteins containing a CaaL motif, where 'a' is an aliphatic amino acid and 'L' is leucine. Key substrates of GGTase-I include Rho, Rac, Cdc42, and Rap1 GTPases, which are pivotal regulators of the actin cytoskeleton, cell adhesion, and cell cycle progression.

Dysregulation of GGTase-I and the signaling pathways of its substrates are frequently implicated in oncogenesis and tumor progression. Consequently, inhibitors of GGTase-I have emerged as a promising class of anti-cancer therapeutics. GGTI-2417 is a highly selective inhibitor of GGTase-I, demonstrating potent anti-proliferative and pro-apoptotic effects in preclinical studies.

Mechanism of Action

The primary mechanism of action of GGTI-2417 involves the inhibition of GGTase-I, which prevents the geranylgeranylation of its target proteins. This disruption of post-translational modification leads to the mislocalization and inactivation of key signaling molecules. The central downstream effect of GGTI-2417's activity is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.

Inhibition of GGTase-I and Downstream Signaling

GGTI-2417, as the methyl ester prodrug of GGTI-2418, readily crosses the plasma membrane. Intracellular esterases then hydrolyze GGTI-2417 to its active, more polar form, GGTI-2418, which is a competitive inhibitor of GGTase-I.[1] By blocking the geranylgeranylation of proteins like RhoA, Rac1, and Cdc42, GGTI-2417 disrupts their membrane localization and subsequent activation of downstream signaling pathways essential for cell cycle progression and survival.[2]

Stabilization and Nuclear Accumulation of p27Kip1

A key consequence of GGTase-I inhibition by GGTI-2417 is the stabilization and nuclear accumulation of the CDK inhibitor p27Kip1.[3] The process is multi-faceted:

-

Inhibition of p27Kip1 Phosphorylation: GGTI-2417 treatment leads to the inhibition of Cdk2-mediated phosphorylation of p27Kip1 at threonine 187 (Thr187).[3] This phosphorylation event is a critical step that marks p27Kip1 for ubiquitination and subsequent proteasomal degradation.

-

Nuclear Accumulation: By preventing its degradation, GGTI-2417 promotes the accumulation of p27Kip1, particularly within the nucleus.[3]

-

Cell Cycle Arrest: In the nucleus, p27Kip1 binds to and inhibits the activity of cyclin E/Cdk2 and cyclin A/Cdk2 complexes, leading to a G1 phase cell cycle arrest.[3]

The ability of GGTI-2417 to induce cell death has been shown to be dependent on the presence of p27Kip1.[3]

Signaling Pathways Modulated by GGTI-2417

The inhibition of GGTase-I by GGTI-2417 has a cascading effect on multiple signaling pathways that are critical for cancer cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. An essential role for Rho, Rac, and Cdc42 GTPases in cell cycle progression through G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GGTI-2417 in p27Kip1 Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. Low nuclear levels of p27Kip1 are often associated with a poor prognosis. Geranylgeranyltransferase I (GGTase I) inhibitors, such as GGTI-2417, have emerged as promising therapeutic agents that can induce tumor cell death by promoting the accumulation of nuclear p27Kip1. This technical guide provides an in-depth overview of the mechanism by which GGTI-2417 leads to p27Kip1 accumulation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction

The post-translational modification of proteins by isoprenoid lipids, known as prenylation, is crucial for the proper localization and function of many signaling proteins, including small GTPases of the Ras and Rho families. Geranylgeranylation, catalyzed by GGTase I, is a key prenylation event. The inhibition of this enzyme has been identified as a viable strategy in cancer therapy. GGTI-2417 is a potent and selective peptidomimetic inhibitor of GGTase I.[1] Its anti-tumor activity is significantly attributed to its ability to increase the levels of the CDK inhibitor p27Kip1.[1][2][3]

This guide will explore the molecular mechanisms underlying GGTI-2417-induced p27Kip1 accumulation, its effects on the cell cycle and apoptosis, and provide detailed methodologies for studying these processes.

Mechanism of Action: From GGTase I Inhibition to p27Kip1 Accumulation

The primary mechanism by which GGTI-2417 induces p27Kip1 accumulation involves the inhibition of the RhoA signaling pathway, which in turn prevents the Cdk2-mediated phosphorylation and subsequent degradation of p27Kip1.

Inhibition of RhoA Geranylgeranylation

GGTI-2417 acts as a competitive inhibitor of GGTase I.[4] This enzyme is responsible for attaching a 20-carbon geranylgeranyl lipid moiety to the C-terminus of target proteins, including the Rho family of small GTPases.[1] This lipid modification is essential for the translocation of Rho proteins, such as RhoA, from the cytosol to the plasma membrane, a prerequisite for their activation and downstream signaling.[1][5] By inhibiting GGTase I, GGTI-2417 prevents the geranylgeranylation of RhoA, leading to its accumulation in the cytosol in an inactive state.[1]

Downregulation of Cdk2-Mediated p27Kip1 Phosphorylation

Active, membrane-bound RhoA contributes to the degradation of p27Kip1 by promoting the activity of cyclin E/Cdk2 complexes.[6] The cyclin E/Cdk2 complex phosphorylates p27Kip1 at threonine 187 (Thr187).[1][7] This phosphorylation event creates a recognition site for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, specifically the F-box protein Skp2, which targets p27Kip1 for ubiquitination and subsequent proteasomal degradation.[7][8]

By inhibiting RhoA activation, GGTI-2417 treatment leads to a reduction in cyclin E/Cdk2 activity.[1] This decrease in Cdk2 activity results in the hypophosphorylation of p27Kip1 at the Thr187 residue.[1][2]

Nuclear Accumulation of p27Kip1

The lack of Thr187 phosphorylation prevents the recognition of p27Kip1 by the SCF-Skp2 ubiquitin ligase, thereby stabilizing the protein and preventing its degradation.[1] This leads to the accumulation of p27Kip1, predominantly within the nucleus.[1][2] In the nucleus, p27Kip1 can effectively bind to and inhibit cyclin/Cdk complexes, leading to cell cycle arrest in the G0/G1 phase and, in many cancer cell types, the induction of apoptosis.[1][3] The ability of GGTI-2417 to induce cell death has been shown to be dependent on the presence of p27Kip1.[1][3]

Quantitative Data on the Effects of GGTI-2417

The following tables summarize the dose-dependent effects of GGTI-2417 on p27Kip1 levels, cell cycle distribution, and cell viability in MDA-MB-468 human breast cancer cells after a 48-hour treatment period.

Table 1: Effect of GGTI-2417 on p27Kip1 Protein Levels

| GGTI-2417 Concentration (µM) | Fold Increase in p27Kip1 Levels (relative to vehicle control) |

| 5 | ~2.5 |

| 10 | ~5.0 |

| 25 | ~8.0 |

| 50 | ~11.9 |

Data extrapolated from densitometric analysis of Western blots.[1]

Table 2: Effect of GGTI-2417 on Cell Cycle Distribution

| GGTI-2417 Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Vehicle) | 55 | 30 | 15 |

| 10 | 65 | 20 | 15 |

| 25 | 75 | 15 | 10 |

| 50 | 85 | 10 | 5 |

Data are representative of flow cytometry analysis.[1]

Table 3: Effect of GGTI-2417 on Cell Viability and Apoptosis

| GGTI-2417 Concentration (µM) | % Inhibition of Proliferation | % Cell Death (Apoptosis) |

| 10 | ~40 | ~15 |

| 25 | ~60 | ~30 |

| 50 | ~80 | ~50 |

Data derived from trypan blue exclusion assays and PARP cleavage analysis.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Culture and Treatment

MDA-MB-468 human breast cancer cells are cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum. Cells are maintained at 37°C in a humidified atmosphere without CO2. For experiments, cells are seeded and allowed to adhere overnight before being treated with the desired concentrations of GGTI-2417 or a vehicle control (e.g., DMSO) for the specified duration.[1]

Western Blotting for p27Kip1 and RhoA

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[9]

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[9]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p27Kip1, RhoA, or a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7] Densitometric analysis can be performed to quantify protein levels.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: Cells (approximately 1 x 10^6) are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, followed by incubation for at least 30 minutes on ice.[5][10]

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the PI fluorescence intensity.[1][10]

Immunofluorescence for Nuclear Localization of p27Kip1

-

Cell Seeding and Treatment: Cells are grown on glass coverslips and treated with GGTI-2417 or vehicle.[11]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS.[11][12]

-

Blocking: Non-specific binding is blocked by incubating with 5% BSA in PBS for 30-60 minutes.[11]

-

Primary Antibody Incubation: Cells are incubated with an anti-p27Kip1 antibody for 1-2 hours at room temperature or overnight at 4°C.[11]

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[13]

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.[12]

-

Imaging: The subcellular localization of p27Kip1 is visualized using a fluorescence microscope.[11]

In Vivo Xenograft Studies

-

Cell Implantation: Immunocompromised mice (e.g., nude mice) are injected subcutaneously or orthotopically with a suspension of human cancer cells (e.g., 5-10 x 10^6 cells).[11][14]

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. GGTI-2418 (the active form of GGTI-2417) is administered via intraperitoneal injection or other appropriate routes at a specified dose and schedule.[4]

-

Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting or immunohistochemistry for p27Kip1).[6]

Visualizations

Signaling Pathway

Caption: GGTI-2417 signaling pathway leading to p27Kip1 accumulation.

Experimental Workflow

Caption: Workflow for studying GGTI-2417's effect on p27Kip1.

Conclusion

GGTI-2417 effectively induces the accumulation of the tumor suppressor protein p27Kip1 in the nucleus of cancer cells. This is achieved through a well-defined mechanism involving the inhibition of GGTase I, subsequent inactivation of RhoA signaling, and the prevention of Cdk2-mediated p27Kip1 degradation. The resulting cell cycle arrest and apoptosis underscore the therapeutic potential of targeting protein geranylgeranylation in cancers characterized by low p27Kip1 levels. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-tumor properties of GGTI-2417 and similar compounds.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 4. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. moffitt.org [moffitt.org]

- 7. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ICC/IF Protocol | Antibodies.com [antibodies.com]

- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of GGTI-2417 on the Cdk2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2417, and its effects on the Cyclin-dependent kinase 2 (Cdk2) signaling pathway. GGTI-2417, a methyl ester prodrug of GGTI-2418, demonstrates potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly in breast cancer models. The core of its mechanism involves the inhibition of protein geranylgeranylation, leading to the stabilization and nuclear accumulation of the Cdk inhibitor p27Kip1. This guide synthesizes key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling cascade and experimental workflows.

Introduction

The cell cycle is a tightly regulated process, with Cyclin-dependent kinases (CDKs) acting as key drivers of phase transitions.[1][2] Cdk2, in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S transition and S-phase progression.[2][3] Dysregulation of the Cdk2 pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] One of the critical negative regulators of Cdk2 is the protein p27Kip1 (p27), which binds to and inhibits the activity of Cdk2/cyclin complexes.[4] The stability and subcellular localization of p27 are themselves regulated by phosphorylation. Specifically, phosphorylation of p27 on threonine 187 (Thr187) by Cdk2 targets it for ubiquitination and subsequent proteasomal degradation.[4]

Protein geranylgeranylation is a post-translational modification essential for the function of many small GTPases, including those in the Rho family.[4] These proteins are involved in a multitude of cellular processes, including cell cycle progression. Geranylgeranyltransferase I (GGTase I) is the enzyme responsible for this lipid modification. The inhibitor GGTI-2417 is a selective, cell-permeable prodrug that is converted to its active form, GGTI-2418, within the cell. This guide focuses on the molecular consequences of GGTase I inhibition by GGTI-2417, with a specific emphasis on its downstream effects on Cdk2 signaling.

Mechanism of Action of GGTI-2417 on the Cdk2 Pathway

GGTI-2417 exerts its effects on the Cdk2 pathway through a multi-step process that originates with the inhibition of GGTase I. This initial action sets off a cascade that culminates in cell cycle arrest.

-

Inhibition of GGTase I: GGTI-2417 enters the cell and is hydrolyzed to GGTI-2418, which potently and selectively inhibits GGTase I.[4]

-

Disruption of RhoA Function: GGTase I inhibition prevents the geranylgeranylation of Rho family proteins, such as RhoA. This post-translational modification is required for their proper membrane localization and function.[4]

-

Upregulation of p27Kip1: Non-functional RhoA leads to the upregulation and stabilization of the Cdk inhibitor p27.[4]

-

Inhibition of p27Kip1 Phosphorylation: GGTI-2417 treatment leads to a significant reduction in the phosphorylation of p27 at the Thr187 residue. This phosphorylation event, mediated by Cdk2, is a critical step in marking p27 for degradation.[4]

-

Nuclear Accumulation of p27Kip1: By preventing its degradation, GGTI-2417 causes p27 to accumulate in the nucleus, where it can effectively inhibit Cdk2/cyclin complexes.[4]

-

Inhibition of Cdk2 Activity and G1 Arrest: The increased nuclear p27 binds to and inhibits the kinase activity of Cdk2. This leads to the hypophosphorylation of Cdk2 substrates, such as the retinoblastoma protein (pRb), which in turn prevents the expression of genes required for S-phase entry, resulting in a G0/G1 cell cycle arrest.[4]

Signaling Pathway Diagram

Caption: GGTI-2417 inhibits GGTase I, leading to p27 stabilization and Cdk2 inhibition.

Quantitative Data

The effects of GGTI-2417 have been quantified across several parameters, including enzyme inhibition, cell proliferation, cell cycle distribution, and protein expression levels.

Table 1: Inhibitory Potency of GGTI Compounds

| Compound | Target | Assay | IC₅₀ | Reference |

| GGTI-2418 | GGTase I | In vitro enzyme activity | 9.5 ± 2.0 nM | [4] |

| GGTI-2418 | FTase | In vitro enzyme activity | 53 ± 11 µM | [4] |

| GGTI-2417 | Proliferation | MDA-MB-468 cell viability | ~4 µM | [4] |

Table 2: Cellular Effects of GGTI-2417 in MDA-MB-468 Breast Cancer Cells

| Parameter | Treatment | Result | Fold Change | Reference |

| Cell Cycle Phase | Control (DMSO) | 51% in G0/G1 | - | [4] |

| 50 µM GGTI-2417 (48h) | 78% in G0/G1 | 1.53 | [4] | |

| p27Kip1 Protein Level | 50 µM GGTI-2417 (48h) | Increased p27 expression | 11.9 | [4] |

| p27 Tyr Phosphorylation | 50 µM GGTI-2417 (48h) | Increased p-Tyr on p27 | 3.5 | [4] |

| Proliferation | 50 µM GGTI-2417 (48h) | 89.0% ± 3.1% inhibition | - | [4] |

| Cell Death (p27 siRNA) | 50 µM GGTI-2417 + Control | 37.2% | - | [4] |

| 50 µM GGTI-2417 + p27 siRNA | ~10% (No increase) | - | [4] |

Experimental Protocols

The following protocols are based on the methodologies described by Kazi et al. and standard laboratory techniques.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines MDA-MB-468, MDA-MB-231, SK-Br3, and BT-474.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified atmosphere.

-

GGTI-2417 Treatment: GGTI-2417 is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of GGTI-2417 or a vehicle control (DMSO). Treatment duration is typically 48 hours unless otherwise specified.

Western Blot Analysis

This protocol is used to determine the levels of total and phosphorylated proteins.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Key antibodies include:

-

Anti-p27Kip1

-

Anti-phospho-p27(Thr187)

-

Anti-pRb (total)

-

Anti-phospho-pRb (Ser780)

-

Anti-Cdk2

-

Anti-Actin or Anti-GAPDH (as loading controls)

-

-

Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity.

Immunoprecipitation (IP) for p27Kip1

This protocol is used to isolate p27 and analyze its phosphorylation status.

-

Cell Lysis: Cells are lysed as described in the Western Blot protocol.

-

Pre-clearing: 500 µg of total protein lysate is pre-cleared by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Immunoprecipitation: The pre-cleared lysate is incubated overnight at 4°C with an anti-p27Kip1 antibody.

-

Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-3 hours at 4°C to capture the immune complexes.

-

Washing: The beads are pelleted by centrifugation and washed three to four times with ice-cold lysis buffer.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in Laemmli sample buffer for 5 minutes.

-

Analysis: The eluted samples are then analyzed by Western blotting using antibodies against p27 and phospho-tyrosine or phospho-threonine.

In Vitro Cdk2 Kinase Assay

This assay measures the activity of Cdk2.

-

Cdk2 Immunoprecipitation: Cdk2 is immunoprecipitated from cell lysates as described above.

-

Kinase Reaction: The immunoprecipitated Cdk2-bead complex is washed with kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). The kinase reaction is initiated by resuspending the beads in 40 µL of kinase buffer containing 1 µg of Histone H1 (as a substrate) and 10 µCi of [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated for 20-30 minutes at 30°C with gentle agitation.

-

Termination: The reaction is stopped by adding 20 µL of 3X SDS sample buffer and boiling for 5 minutes.

-

Analysis: The samples are resolved by SDS-PAGE. The gel is dried, and the phosphorylated Histone H1 is visualized by autoradiography.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: After treatment, both floating and adherent cells are collected.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) while vortexing, then stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software (e.g., ModFit LT).

Experimental Workflow Diagram

Caption: Workflow for analyzing the effects of GGTI-2417 on Cdk2 pathway proteins.

Conclusion

GGTI-2417 is a potent inhibitor of the Cdk2 signaling pathway, acting through a novel mechanism that links protein geranylgeranylation to cell cycle control. By preventing the post-translational modification of Rho proteins, GGTI-2417 triggers the accumulation of nuclear p27Kip1, a critical inhibitor of Cdk2. This leads to the hypophosphorylation of pRb and a robust G0/G1 cell cycle arrest, ultimately inhibiting cancer cell proliferation and inducing apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating GGTase I inhibition as a therapeutic strategy and for those studying the intricate regulation of the Cdk2 pathway. The requirement of p27 for GGTI-2417-induced cell death suggests that p27 status could be a valuable biomarker for identifying tumors that may be sensitive to this class of drugs.

References

- 1. Cyclin E Overexpression Sensitizes Triple-Negative Breast Cancer to Wee1 Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Cyclin E-Cdk-2 Complex Represses Lung Cancer Growth by Triggering Anaphase Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of GGTI-2417: A Geranylgeranyltransferase I Inhibitor for Cancer Therapy

A Technical Guide on the Discovery, Preclinical Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of GGTI-2417, a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I). GGTI-2417 is a methyl ester prodrug that readily crosses the plasma membrane and is intracellularly converted to its active form, GGTI-2418.[1] This document details the preclinical data that highlight the therapeutic potential of this compound in cancer, with a focus on its effects on key signaling pathways and its journey towards clinical investigation.

Introduction: Targeting Protein Prenylation in Cancer

Protein prenylation, the post-translational addition of isoprenoid lipids, is crucial for the proper membrane localization and function of many proteins involved in signal transduction, particularly small GTPases of the Ras superfamily. Geranylgeranyltransferase I (GGTase I) is a key enzyme in this process, catalyzing the attachment of a 20-carbon geranylgeranyl group to the C-terminus of substrate proteins, including critical oncogenic players like Rho, Rac, and Ral GTPases. The aberrant activity of these proteins is a hallmark of many cancers, making GGTase I an attractive target for therapeutic intervention. GGTI-2417 was developed as a peptidomimetic inhibitor designed to block the function of GGTase I, thereby disrupting oncogenic signaling pathways.[2][3]

Quantitative Efficacy of GGTI-2417 and GGTI-2418

The preclinical efficacy of GGTI-2417 and its active metabolite GGTI-2418 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | Assay | IC50 / Ki | Selectivity | Reference |

| GGTI-2418 | GGTase I | Enzyme Inhibition | Ki = 4.4 ± 1.6 nM | ~5600-fold vs. FTase | [4] |

| GGTI-2418 | FTase | Enzyme Inhibition | IC50 = 53 µM | - | [4] |

| GGTI-2417 | Rap1 Geranylgeranylation | Whole Cell Assay | IC50 ≈ 4 µM | - | [3] |

Table 2: Cellular and In Vivo Anti-Tumor Activity

| Compound | Cell Line / Model | Assay | Effect | Dosage/Concentration | Reference |

| GGTI-2417 | MDA-MB-468 Breast Cancer Cells | Cell Proliferation | IC50 ≈ 4 µM | - | [3] |

| GGTI-2417 | p27 wt MEFs | Cell Proliferation | 89.0% ± 3.1% inhibition | Not specified | [3] |

| GGTI-2417 | p27 null MEFs | Cell Proliferation | 61.6% ± 8.1% inhibition | Not specified | [3] |

| GGTI-2418 | MDA-MB-231 Xenograft | Tumor Growth Inhibition | 94% | 100 mg/kg daily (i.p.) | [5] |

| GGTI-2418 | MDA-MB-231 Xenograft | Tumor Growth Inhibition | 77% | 200 mg/kg every 3 days (i.p.) | [5] |

| GGTI-2418 | ErbB2 Transgenic Mice | Tumor Regression | 60% | Continuous infusion via osmotic mini pump | [5] |

Mechanism of Action: Induction of p27Kip1 and Cell Cycle Arrest

GGTI-2417 exerts its anti-tumor effects primarily through the inhibition of GGTase I, which leads to the disruption of the function of geranylgeranylated proteins, most notably the Rho family of small GTPases.

A key downstream effect of GGTI-2417 is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2][3] The inhibition of RhoA geranylgeranylation prevents its proper localization and activation, leading to an increase in p27Kip1 levels.[3][6] This is significant because low nuclear p27Kip1 is associated with a poor prognosis in several cancers, including breast cancer.[3]

The accumulated p27Kip1 inhibits the activity of cyclin E-CDK2 complexes. This, in turn, prevents the phosphorylation of p27Kip1 at threonine 187, a critical step for its subsequent degradation.[2] The net result is a G0/G1 cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[3] The ability of GGTI-2417 to induce cell death has been shown to be dependent on the presence of p27Kip1.[3]

Experimental Protocols

In Vitro GGTase I Inhibition Assay

This protocol is adapted from methodologies described for determining the inhibitory activity of GGTI-2418.[7]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ZnCl₂, DTT, and the protein substrate (e.g., H-Ras-CVLL).

-

Inhibitor Addition: Add varying concentrations of GGTI-2418 to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding [³H]geranylgeranyl pyrophosphate and purified recombinant GGTase I.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Precipitation: Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Filtration: Collect the precipitated protein on a glass fiber filter.

-

Quantification: Wash the filters to remove unincorporated [³H]GGPP and measure the radioactivity of the filter-bound protein using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each GGTI-2418 concentration and determine the IC50 or Ki value.

Cell Proliferation (Sulforhodamine B) Assay

This protocol is a standard method for assessing cytotoxicity and cell proliferation.[2][8]

-

Cell Seeding: Plate cells (e.g., MDA-MB-468) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of GGTI-2417 for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and media. Air-dry the plates completely.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls.

Western Blot Analysis for RhoA and p27Kip1

This protocol outlines the procedure for detecting changes in protein levels and localization.[3][6]

-

Cell Lysis: Treat cells with GGTI-2417, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. For RhoA localization, perform subcellular fractionation to separate cytosolic and membrane fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RhoA, p27Kip1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Breast Cancer Xenograft Model

This protocol describes the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of GGTI-2418.[5]

-

Cell Preparation: Culture human breast cancer cells (e.g., MDA-MB-231) and harvest them during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of female athymic nude mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume with calipers.

-

Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer GGTI-2418 via intraperitoneal (i.p.) injection or continuous infusion using an osmotic mini-pump at the desired dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Clinical Development of GGTI-2418 (PTX-100)

GGTI-2418, also known as PTX-100, has progressed into clinical development. An Investigational New Drug (IND) application was accepted by the FDA, allowing for the initiation of a Phase I clinical trial.[9][10]

A first-in-human, open-label, Phase I dose-escalation study (NCT03900442) was conducted in patients with advanced solid tumors.[1][2] The study aimed to determine the maximum tolerated dose (MTD) of GGTI-2418. The trial enrolled fourteen patients across eight dose levels, from 120 to 2060 mg/m², administered on days 1-5 of a 21-day cycle.[1] The MTD was determined to be 2060 mg/m², and the drug was found to be safe and tolerable.[1] While no objective responses were observed, four of thirteen evaluable patients had stable disease.[1] Pharmacokinetic analysis revealed a short terminal half-life of approximately 1.1 hours, suggesting that the dosing schedule may have been suboptimal.[1]

Following the initial Phase I study, a subsequent Phase I study with a focus on pharmacodynamics and pharmacokinetics was initiated to optimize dosing before proceeding to Phase II trials.[2] More recently, a global Phase 2a clinical trial is evaluating PTX-100 for the treatment of cutaneous T-cell lymphoma (CTCL).[11]

Conclusion

GGTI-2417 and its active form GGTI-2418 represent a promising class of anti-cancer agents that target the crucial post-translational modification of geranylgeranylation. The robust preclinical data demonstrating potent GGTase I inhibition, induction of p27Kip1-dependent apoptosis, and significant in vivo tumor growth inhibition and regression have provided a strong rationale for its clinical investigation. While the initial Phase I trial demonstrated a favorable safety profile, further studies are underway to optimize the dosing regimen and fully elucidate the therapeutic potential of this novel agent in various cancer types. The ongoing clinical development of GGTI-2418 (PTX-100) will be critical in determining its future role in the oncology treatment landscape.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. altogenlabs.com [altogenlabs.com]

- 7. Blockade of Protein Geranylgeranylation Inhibits Cdk2-Dependent p27Kip1 Phosphorylation on Thr187 and Accumulates p27Kip1 in the Nucleus: Implications for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of GGTI-2417

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of GGTI-2417, a potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting protein prenylation in cancer and other diseases.

Chemical Structure and Properties

GGTI-2417 is a peptidomimetic compound that acts as a prodrug, being the methyl ester of the active inhibitor, GGTI-2418. The chemical details of both compounds are summarized below.

Table 1: Chemical and Physical Properties of GGTI-2417 and GGTI-2418

| Property | GGTI-2417 | GGTI-2418 |

| IUPAC Name | methyl ((S)-2-benzyl-4-((5-methyl-1H-imidazol-4-yl)methyl)-3-oxopiperazine-1-carbonyl)-L-leucinate[1] | (S)-2-((S)-2-benzyl-4-((4-methyl-1H-imidazol-5-yl)methyl)-3-oxopiperazine-1-carboxamido)-4-methylpentanoic acid |

| Synonyms | GGTI2417 | PTX-100 |

| CAS Number | 501010-05-5[1] | 501010-06-6 (free acid) |

| Chemical Formula | C₂₄H₃₃N₅O₄[1] | C₂₃H₃₁N₅O₄ |

| Molecular Weight | 455.56 g/mol [1] | 441.53 g/mol |

| SMILES Code | CC(C)C--INVALID-LINK--NC(N1--INVALID-LINK--C(N(CC3=C(C)NC=N3)CC1)=O)=O[1] | CC(C)C--INVALID-LINK--NC(=O)N1CCN(Cc2c(C)nc[nH]2)C([C@@H]1Cc1ccccc1)=O |

| Appearance | Solid powder[1] | Solid |

| Solubility | Soluble in DMSO[1] | Soluble in DMSO |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term[1] | -20°C for long term |

Mechanism of Action: Inhibition of Geranylgeranyltransferase I

GGTI-2417 functions as a highly potent and selective inhibitor of Geranylgeranyltransferase I (GGTase I), a key enzyme in the post-translational modification of various proteins. GGTase I catalyzes the attachment of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminal cysteine residue of target proteins. This modification, known as geranylgeranylation, is crucial for the proper membrane localization and function of many small GTPases, including members of the Rho and Ral families.

By inhibiting GGTase I, GGTI-2417 prevents the geranylgeranylation of these GTPases, leading to their accumulation in the cytosol and subsequent inactivation. This disruption of GTPase signaling triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathways Affected by GGTI-2417

The inhibitory action of GGTI-2417 on GGTase I perturbs several critical signaling pathways implicated in cancer cell proliferation, survival, and motility.

Caption: GGTI-2417 Mechanism of Action.

A primary downstream effect of GGTase I inhibition by GGTI-2417 is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1. GGTI-2417 inhibits the Cdk2-mediated phosphorylation of p27Kip1 at threonine 187, a key step that targets p27Kip1 for degradation. The resulting increase in nuclear p27Kip1 levels leads to the inhibition of cyclin E-Cdk2 and cyclin A-Cdk2 complexes, causing cell cycle arrest in the G0/G1 phase and subsequently inducing apoptosis.

Furthermore, GGTI-2417 has been shown to differentially affect the function of RalA and RalB. Inhibition of RalA geranylgeranylation is associated with the suppression of anchorage-independent growth, while the inhibition of RalB geranylgeranylation leads to the disruption of anchorage-dependent growth and the induction of apoptosis.

Biological Activity and Efficacy

The biological activity of GGTI-2417 and its active form, GGTI-2418, has been characterized in a variety of in vitro and in vivo models.

Table 2: In Vitro Inhibitory Activity of GGTI-2417 and GGTI-2418

| Compound | Target | Assay | IC₅₀ |

| GGTI-2417 | Rap1 Geranylgeranylation | Cellular Assay | 400 ± 100 nM |

| GGTI-2418 | GGTase I | Enzyme Inhibition Assay | 9.5 ± 2.0 nM |

| GGTI-2418 | FTase | Enzyme Inhibition Assay | 53 ± 11 µM |

Table 3: Cellular Activity of GGTI-2417 in Cancer Cell Lines

| Cell Line | Assay | Effect | Concentration/Time |

| MDA-MB-468 (Breast Cancer) | Proliferation | Inhibition | IC₅₀ ≈ 4 µM (48h) |

| MDA-MB-468 (Breast Cancer) | Cell Cycle | G0/G1 Arrest (51% to 78%) | 50 µM (48h) |

| MDA-MB-468 (Breast Cancer) | Apoptosis | Induction | Concentration-dependent (48h) |

| MiaPaCa2 (Pancreatic Cancer) | Anchorage-independent growth | Inhibition | - |

| Cos7 | Proliferation | Inhibition | - |

| p27+/+ MEFs | Cell Death | 22.4% to 53.4% | - |

| p27-/- MEFs | Cell Death | No significant increase | - |

Table 4: In Vivo Efficacy of GGTI-2418

| Animal Model | Tumor Type | Treatment Regimen | Outcome |

| Nude mice xenograft | MDA-MB-231 (Breast Cancer) | 100 mg/kg/day | 94% tumor growth inhibition |

| ErbB2 transgenic mice | Mammary tumors | - | Significant tumor regression |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GGTase I Inhibition Assay

Caption: GGTase I Inhibition Assay Workflow.

This assay measures the ability of GGTI-2418 to inhibit the enzymatic activity of GGTase I. A typical protocol involves incubating purified GGTase I with a protein substrate (e.g., a peptide with a C-terminal CaaX box) and geranylgeranyl pyrophosphate (GGPP), which can be radiolabeled for detection. The reaction is performed in the presence of varying concentrations of GGTI-2418. The amount of geranylgeranylated protein product is then quantified, and the IC₅₀ value is calculated.

Cell Proliferation Assay (MTT Assay)

Caption: MTT Cell Proliferation Assay Workflow.

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Cells are seeded in a 96-well plate and treated with different concentrations of GGTI-2417. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

References

The Role of GGTI-2417 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-2417, has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in various tumor cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying GGTI-2417-induced apoptosis, with a primary focus on its effects on the cell cycle regulatory protein p27Kip1. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Geranylgeranyltransferase I is a crucial enzyme responsible for the post-translational modification of several proteins, including members of the Rho family of small GTPases. These proteins play a significant role in cell survival, proliferation, and motility. By inhibiting GGTase I, GGTI-2417 disrupts the function of these key signaling molecules, leading to cell cycle arrest and programmed cell death, or apoptosis, in cancer cells. This guide will explore the core mechanisms of GGTI-2417's pro-apoptotic activity.

Mechanism of Action: The Central Role of p27Kip1

GGTI-2417 induces apoptosis in tumor cells primarily through a mechanism dependent on the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[1][2] The inhibition of GGTase I by GGTI-2417 leads to the accumulation of p27Kip1 in the nucleus, which is critical for its tumor-suppressor functions.[1][2]

The key steps in this process are:

-

Inhibition of RhoA Geranylgeranylation: GGTI-2417 prevents the attachment of a geranylgeranyl lipid tail to RhoA, a modification essential for its proper localization and function.

-

Stabilization of p27Kip1: By inhibiting RhoA, GGTI-2417 prevents the Cdk2-mediated phosphorylation of p27Kip1 at threonine 187. This phosphorylation event normally targets p27Kip1 for degradation.[1][2]

-

Nuclear Accumulation of p27Kip1: The stabilized p27Kip1 accumulates in the nucleus, where it can effectively inhibit cyclin E-Cdk2 complexes.[1]

-

Induction of Apoptosis: The nuclear accumulation of p27Kip1 is a critical trigger for the induction of apoptosis in breast cancer cells.[1] Experiments using siRNA to knockdown p27 have demonstrated that the absence of this protein renders cells resistant to GGTI-2417-induced cell death.[1]

Quantitative Data on GGTI-2417-Induced Apoptosis

The pro-apoptotic effects of GGTI-2417 have been quantified in various breast cancer cell lines. The following tables summarize key findings from these studies.

| Cell Line | GGTI-2417 Concentration | Treatment Duration | Apoptosis Induction | Reference |

| MDA-MB-468 | Increasing concentrations | 48 hours | Concentration-dependent increase in trypan blue-positive cells | [1] |

| MDA-MB-468 | 50 µM | Not Specified | Increase in PARP cleavage, an early marker of apoptosis | [1] |

| MDA-MB-468 | Not Specified | Not Specified | Increased from 10.3% (control) to 37.2% | [1] |

| MDA-MB-468 with p27 siRNA | Not Specified | Not Specified | GGTI-2417 was unable to induce tumor cell death | [1] |

| Protein | Cell Line | GGTI-2417 Treatment | Change in Expression/Activity | Reference |

| p27Kip1 | MDA-MB-468 | 50 µM | 11.9-fold increase in protein levels | [1] |

| Unprenylated Rap1A | MDA-MB-468 | Dose-dependent | Increase, indicating GGTase I inhibition | [1] |

| Phospho-p27 (Tyr74/88) | MDA-MB-468 | 50 µM | Specific downregulation of phosphorylation | [1] |

| Phospho-p27 (Thr187) | MDA-MB-468 | 50 µM | Dramatic inhibition of phosphorylation | [1] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows related to GGTI-2417-induced apoptosis.

Caption: GGTI-2417 induced apoptosis signaling pathway.

Caption: Experimental workflow for assessing apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a cell suspension.

-

Cell Preparation: Culture tumor cells (e.g., MDA-MB-468) to the desired confluency.

-

Treatment: Treat cells with various concentrations of GGTI-2417 or a vehicle control for the desired time (e.g., 48 hours).

-

Cell Harvesting: Detach adherent cells using trypsin and resuspend in culture medium. Combine with the supernatant to include any floating (potentially dead) cells.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Counting: Load the mixture into a hemocytometer and count the number of blue (non-viable) and clear (viable) cells under a microscope within 3-5 minutes.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

-

Cell Harvesting and Washing: Harvest cells and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL).

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p27Kip1, cleaved PARP, Rap1A, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

GGTI-2417 represents a targeted therapeutic strategy that effectively induces apoptosis in tumor cells by disrupting the geranylgeranylation of key signaling proteins. Its mechanism of action, centered on the stabilization and nuclear accumulation of the tumor suppressor p27Kip1, provides a clear rationale for its anti-cancer activity. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of GGTase I inhibitors and the intricate signaling pathways that govern apoptosis in cancer. Further research into the broader effects of GGTI-2417 and its efficacy in combination with other anti-cancer agents is warranted.

References

Preliminary Efficacy of GGTI-2417 in Novel Cancer Types: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary studies on GGTI-2417, a potent geranylgeranyltransferase I (GGTase-I) inhibitor, in emerging cancer types beyond its initial focus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Abstract

GGTI-2417 and its active metabolite, GGTI-2418, have demonstrated promising preclinical and early clinical activity by targeting protein geranylgeranylation, a critical process for the function of several oncogenic proteins. While initial research has centered on breast cancer, emerging data suggests potential efficacy in other malignancies, notably T-cell lymphomas. This whitepaper synthesizes the available data, providing a foundational resource for further investigation into the therapeutic applications of GGTI-2417.

Introduction to GGTI-2417 and its Mechanism of Action

GGTI-2417 is a methyl ester prodrug of GGTI-2418, a peptidomimetic inhibitor of GGTase-I.[1] This enzyme is responsible for the post-translational lipid modification (geranylgeranylation) of various proteins, including members of the Ras superfamily of small GTPases like Rho, Rac, and Ral.[1] This modification is essential for their proper membrane localization and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[1] By inhibiting GGTase-I, GGTI-2417 disrupts these oncogenic signaling cascades.

A key mechanism of action identified in breast cancer studies is the stabilization and nuclear accumulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2] GGTI-2417 inhibits the Cdk2-mediated phosphorylation of p27Kip1 at threonine 187, a step that typically marks p27Kip1 for degradation.[2] The resulting increase in nuclear p27Kip1 leads to cell cycle arrest in the G1 phase and induction of apoptosis.[2]

Figure 1: Simplified signaling pathway of GGTI-2417 action.

Preclinical and Clinical Data in Novel Cancer Types

While extensive data exists for breast cancer, this report focuses on the emerging evidence in other malignancies.

Advanced Solid Tumors

A Phase I clinical trial evaluated GGTI-2418 in 14 patients with various advanced, treatment-refractory solid tumors.[1][3] The study established a maximum tolerated dose of 2060 mg/m² administered on days 1-5 of a 21-day cycle.[1]

Table 1: Summary of Phase I Clinical Trial of GGTI-2418 in Advanced Solid Tumors [1][3]

| Parameter | Value |

| Number of Patients | 14 |

| Dose Escalation Levels | 8 (120 to 2060 mg/m²) |

| Maximum Tolerated Dose | 2060 mg/m² |

| Dose-Limiting Toxicities | None observed |

| Objective Responses | None observed |

| Stable Disease | 4 out of 13 evaluable patients (up to 6.7 months) |

| Mean Terminal Half-life | 1.1 hours |

The study concluded that GGTI-2418 was safe and well-tolerated, with some evidence of disease stabilization.[3] However, the rapid elimination of the drug may have resulted in suboptimal target inhibition.[3]

T-Cell Lymphoma (TCL)

A subsequent Phase I study (NCT03900442) of GGTI-2418, also known as PTX-100, demonstrated notable clinical activity in patients with T-cell lymphomas.[4]

Table 2: Efficacy of GGTI-2418 (PTX-100) in T-Cell Lymphoma (Phase I) [4]

| Parameter | Value |

| Number of TCL Patients | 14 |

| Overall Response Rate (ORR) | 40% (4 out of 10 evaluable patients) |

| Complete Response (CR) | 10% (1 patient) |

| Partial Response (PR) | 30% (3 patients) |

| Durable Stable Disease (>6 months) | 20% (2 patients) |

| Disease Control Rate | 60% |

| Median Progression-Free Survival (PFS) | 5.3 months (all TCL) |

| Median PFS (Cutaneous TCL) | 13.6 months |

| Median PFS (Peripheral TCL) | 2.5 months |

These preliminary results suggest that GGTI-2418 is a promising therapeutic agent for T-cell lymphomas, warranting further investigation in this patient population.

Other Solid Tumors (Pancreatic, Lung, Prostate Cancer)

Despite targeted searches for preclinical data on GGTI-2417 in pancreatic, lung, and prostate cancer, no specific studies were identified in the public domain. The aforementioned Phase I trial in advanced solid tumors likely included patients with these cancer types, but the published results do not stratify outcomes by specific solid tumor histology.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

In Vitro Cell-Based Assays (Breast Cancer Model)

The following protocols are based on methodologies described in studies on breast cancer cell lines, such as MDA-MB-468.[2]

-

Cell Culture and Treatment: MDA-MB-468 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are treated with varying concentrations of GGTI-2417 or vehicle control for specified durations (e.g., 48 hours).

-

Western Blot Analysis:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against target proteins (e.g., p27, phospho-p27 (Thr187), Rap1).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence detection system.

-

-

Cell Cycle Analysis:

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide.

-

DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Apoptosis Assay:

-

Apoptosis can be assessed by Annexin V and propidium iodide staining followed by flow cytometry.

-

Alternatively, cell death can be quantified by trypan blue exclusion assay.

-

Figure 2: General workflow for in vitro experiments.

In Vivo Animal Studies (Breast Cancer Xenograft Model)

The following is a generalized protocol based on nude mouse xenograft models described for GGTI-2418.[2]

-

Animal Models: Athymic nude mice are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Tumor Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. GGTI-2418 or vehicle control is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., daily).

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for p27).

Phase I Clinical Trial Protocol (Advanced Solid Tumors)

The following is a summary of the protocol for the Phase I study of GGTI-2418.[1]

-

Study Design: Open-label, dose-escalation study.

-

Patient Population: Adults with treatment-refractory advanced solid tumors.

-

Dose Escalation: An accelerated dose-escalation schema was used across eight dose levels, from 120 to 2060 mg/m².

-

Treatment Schedule: GGTI-2418 was administered on days 1-5 of each 21-day cycle.

-

Primary Objective: To determine the maximum tolerated dose of GGTI-2418.

-

Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.

-

Assessments: Safety was monitored through physical examinations, vital signs, and laboratory tests. Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST). Pharmacokinetic parameters were determined from plasma concentrations of GGTI-2418.

Conclusion and Future Directions

Preliminary studies of GGTI-2417 and its active form GGTI-2418 have established a clear mechanism of action involving the p27Kip1 pathway and have demonstrated preclinical efficacy in breast cancer models. More significantly for the field of oncology, early clinical data has revealed a promising signal of activity in T-cell lymphomas, a novel and important finding.

Future research should focus on:

-

Elucidating the specific mechanisms of action of GGTI-2417 in T-cell lymphomas.

-

Conducting larger, disease-specific clinical trials in T-cell lymphoma to confirm the preliminary efficacy signals.

-

Investigating GGTI-2417 in other hematological malignancies where Rho family GTPases play a significant role.

-

Exploring rational combination therapies to enhance the anti-tumor activity of GGTI-2417.

-

Developing formulations or dosing strategies to overcome the short half-life of GGTI-2418 and improve target engagement in solid tumors.